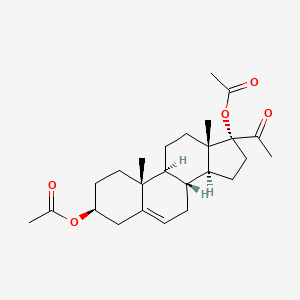

3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate)

Descripción

BenchChem offers high-quality 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3beta,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

3517-38-2 |

|---|---|

Fórmula molecular |

C25H36O5 |

Peso molecular |

416.5 g/mol |

Nombre IUPAC |

(17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate |

InChI |

InChI=1S/C25H36O5/c1-15(26)25(30-17(3)28)13-10-22-20-7-6-18-14-19(29-16(2)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h6,19-22H,7-14H2,1-5H3 |

Clave InChI |

JLYQTAVPLWZAFP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |

SMILES isomérico |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)OC(=O)C |

SMILES canónico |

CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C |

Otros números CAS |

3517-38-2 |

Origen del producto |

United States |

An In-depth Technical Guide to 3β,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate): Structure, Stereochemistry, and Synthesis

This guide provides a comprehensive technical overview of 3β,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate), a significant pregnane derivative. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate structure, stereochemical nuances, and synthetic pathways, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Pregnenolone Derivatives

Pregnenolone and its derivatives are a class of steroids crucial to a multitude of physiological processes. As the precursor to most steroid hormones, pregnenolone undergoes various enzymatic modifications to produce progestogens, mineralocorticoids, glucocorticoids, androgens, and estrogens. The introduction of hydroxyl and acetate functional groups at specific positions on the pregnane backbone, as seen in 3β,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate), can significantly alter its biological activity, metabolic stability, and therapeutic potential. These modifications are of great interest in medicinal chemistry for the development of novel therapeutics, including anti-inflammatory and anti-cancer agents.[1][2] This guide will focus on the diacetate ester of 3β,17-dihydroxypregn-5-en-20-one, a molecule with unique chemical properties and potential biological activities.

Molecular Structure and Stereochemistry

The structural integrity and stereochemical precision of 3β,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) are fundamental to its function. Its systematic IUPAC name is [(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate.[]

Key Structural Features:

-

Pregnane Core: A C21 steroid skeleton characterized by a four-ring cyclopenta[a]phenanthrene system.

-

C5-C6 Double Bond: A double bond between carbons 5 and 6 is a defining feature of the "Δ5" pathway in steroidogenesis.[4][5]

-

C3-β Acetoxy Group: The acetate group at the C3 position is in the beta (β) configuration, meaning it projects above the plane of the steroid nucleus. This is a common feature in many biologically active steroids.

-

C17-α Hydroxyl and Acetoxy Groups: The hydroxyl group at C17 is in the alpha (α) configuration, projecting below the plane. This stereochemistry is crucial for its role as an intermediate in the biosynthesis of sex hormones.[4][5] The diacetate derivative has an acetate group at this position as well.

-

C20-Keto Group: A ketone functional group is present at the C20 position of the side chain.

The specific stereochemistry at each chiral center is critical for the molecule's three-dimensional shape and its ability to interact with biological targets such as enzymes and receptors.

Visualizing the Stereochemistry

To illustrate the complex three-dimensional arrangement of atoms, a diagram generated using the DOT language is provided below.

Caption: 2D representation of 3β,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) highlighting the stereochemistry at C3 and C17.

Synthesis and Methodologies

The synthesis of 3β,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) typically starts from its precursor, 17α-hydroxypregnenolone. This precursor is a naturally occurring steroid hormone produced from pregnenolone by the enzyme 17α-hydroxylase (CYP17A1).[4][5]

Synthetic Workflow

Caption: Synthetic pathway from pregnenolone to the target diacetate compound.

Experimental Protocol: Diacetylation of 3β,17α-Dihydroxypregn-5-en-20-one

This protocol describes a standard laboratory procedure for the acetylation of the diol precursor.

Materials:

-

3β,17α-Dihydroxypregn-5-en-20-one

-

Acetic Anhydride ((CH₃CO)₂O)

-

Pyridine (C₅H₅N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolution: Dissolve 3β,17α-Dihydroxypregn-5-en-20-one in a minimal amount of dry pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.

-

Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Causality Behind Experimental Choices:

-

Pyridine: Acts as a base to neutralize the acetic acid byproduct and as a catalyst for the acetylation reaction.

-

Acetic Anhydride: Serves as the acetylating agent.

-

Aqueous Work-up: The series of washes removes excess reagents and byproducts. The acidic wash removes pyridine, the basic wash removes unreacted acetic anhydride and acetic acid, and the brine wash removes residual water.

-

Chromatography: This purification technique separates the desired diacetate product from any remaining starting material or mono-acetylated intermediates based on polarity.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and expected spectroscopic data for 3β,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate).

| Property | Value |

| Molecular Formula | C₂₅H₃₆O₅[] |

| Molecular Weight | 416.55 g/mol [] |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | Signals for two acetyl methyl groups (~2.0-2.2 ppm), vinyl proton (~5.4 ppm), and characteristic steroid backbone protons. |

| ¹³C NMR (CDCl₃, δ ppm) | Resonances for two acetyl carbonyls (~170 ppm), C=O at C20 (~209 ppm), and olefinic carbons (~121 and 140 ppm). |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 417.26 or [M+Na]⁺ at m/z 439.24 |

Biological Significance and Potential Applications

While the specific biological activities of 3β,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) are not extensively documented in publicly available literature, its structural similarity to other biologically active pregnenolone derivatives suggests several potential areas of interest for researchers.

-

Neurosteroid Activity: Pregnenolone and its esters are known to have neuroprotective and cognitive-enhancing effects.[2] The diacetate derivative could be investigated for similar neuromodulatory properties.

-

Anti-inflammatory Effects: Steroidal compounds are widely used for their anti-inflammatory properties. The modifications in this compound might confer a unique pharmacological profile.

-

Anticancer Potential: Certain pregnenolone derivatives have demonstrated cytotoxicity against various cancer cell lines.[2]

-

Prohormone Activity: As a derivative of 17α-hydroxypregnenolone, it could potentially be metabolized back to the parent compound, which is a key intermediate in the synthesis of sex hormones and corticosteroids.[4][5]

Further research is necessary to fully elucidate the pharmacological profile and therapeutic potential of this specific molecule.

Conclusion

3β,17-Dihydroxypregn-5-en-20-one 3,17-di(acetate) is a synthetically accessible derivative of a key steroidal intermediate. Its well-defined structure and stereochemistry provide a solid foundation for further investigation into its biological activities. The synthetic protocols outlined in this guide offer a reliable method for its preparation, enabling researchers to explore its potential applications in drug discovery and development. The comprehensive characterization of this molecule is essential for understanding its structure-activity relationships and for advancing our knowledge of pregnenolone-based therapeutics.

References

-

ACS Publications. (n.d.). Ethynylation of 17.alpha.-hydroxypregnenolone 3-acetate. Stereochemistry and acid-catalyzed rearrangement of the reaction product. The Journal of Organic Chemistry. Retrieved from [Link]

-

Springer Nature. (2022). A synthetic pregnenolone analog promotes microtubule dynamics and neural development. Cell & Bioscience. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of fluorinated 3beta-hydroxypregn-5-en-20-one derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 17α-Hydroxypregnenolone. Retrieved from [Link]

-

PubMed. (1972). Synthesis and biological activity of 17-esters of 6-dehydro-16-methylene-17 -hydroxyprogesterones. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, Characterization and biological Study of some new derivatives from Pregnenolone via McMurry reaction. Retrieved from [Link]

-

PubMed. (n.d.). Preparation, characterization, and anesthetic properties of 2-hydroxypropyl-beta-cyclodextrin complexes of pregnanolone and pregnenolone in rat and mouse. Retrieved from [Link]

-

Wikidoc. (2012). 17-Hydroxypregnenolone. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, Characterization and biological Study of some new derivatives from Pregnenolone via McMurry reaction. Retrieved from [Link]

-

DrugPedia. (2009). 17-Hydroxypregnenolone. Retrieved from [Link]

-

IntechOpen. (2012). Hydroxysteroid Dehydrogenases – Biological Role and Clinical Importance – Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis of halogenated pregnanes, mechanistic probes of steroid hydroxylases CYP17A1 and CYP21A2. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis of 2-(16,17-Epoxy-3β,20-dihydroxypregn-5-en-20-yl)-1,3-dithiane from Diosgenin. Retrieved from [Link]

-

MDPI. (2026). Microbial Synthesis and Biological Activity of 20β-Hydroxylated Progestins: Ovarian and Neural Action of 17α,20β,21α-Trihydroxy-4-Pregnen-3-One in Danio rerio. Retrieved from [Link]

-

Oxford Academic. (n.d.). Biological Esterification of Steroids. Endocrine Reviews. Retrieved from [Link]

-

NextSDS. (n.d.). 3beta,17-dihydroxypregn-5-en-20-one 3,17-di(acetate). Retrieved from [Link]

- Google Patents. (n.d.). CN105801651A - Method for synthesizing 17alpha-hydroxyprogesterone.

-

ACS Publications. (n.d.). Synthesis and Evaluation of Pregnane Derivatives as Inhibitors of Human Testicular 17α-Hydroxylase/C17,20-Lyase. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PNAS. (n.d.). Structural basis for pregnenolone biosynthesis by the mitochondrial monooxygenase system. Retrieved from [Link]

-

PubMed. (2014). Synthesis of [3α-(3) H] 17α-hydroxy pregnenolone and [3α-(3) H] pregnenolone. Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 3α,6β,17,20α-tetrahydroxy-5β-pregnan-11-one 6-hemisuccinate, a hapten for.... Retrieved from [Link]

-

Taylor & Francis. (n.d.). 17 hydroxyprogesterone – Knowledge and References. Retrieved from [Link]

-

Inter Science Institute. (n.d.). 17-Hydroxy Progesterone. Retrieved from [Link]

Sources

- 1. 3beta,17-Dihydroxypregn-5-en-20-one 17-acetate 3-formate | 83984-86-5 | Benchchem [benchchem.com]

- 2. A synthetic pregnenolone analog promotes microtubule dynamics and neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 17α-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]

- 5. 17-Hydroxypregnenolone - wikidoc [wikidoc.org]

Biosynthetic Pathway and Analytical Quantification of 17α-Hydroxypregnenolone: A Technical Guide

Executive Summary

17α-hydroxypregnenolone is a critical prohormone and intermediary hub in the human steroidogenic pathway. Its synthesis and subsequent metabolism dictate the balance between glucocorticoid and androgen production in the adrenal glands and gonads. This whitepaper provides an in-depth mechanistic analysis of the 17α-hydroxypregnenolone biosynthetic network, the enzymatic causality governing its derivatives, and a highly specific, self-validating LC-MS/MS protocol for its clinical and research quantification.

Mechanistic Pathways and Enzymatic Regulation

The biosynthesis of 17α-hydroxypregnenolone begins with the conversion of cholesterol to pregnenolone. Pregnenolone is then hydroxylated at the C17α position to form 17α-hydroxypregnenolone[1]. This pivotal step is catalyzed by the mitochondrial cytochrome P450 enzyme 17α-hydroxylase (CYP17A1)[1].

From this central node, 17α-hydroxypregnenolone diverges into distinct metabolic routes dictated by tissue-specific enzyme expression:

-

The Δ5 Pathway (Androgen Precursors): 17α-hydroxypregnenolone acts as the direct prohormone for dehydroepiandrosterone (DHEA)[1]. This conversion is mediated by the 17,20-lyase activity of the same CYP17A1 enzyme[1]. However, CYP17A1 cannot efficiently perform this lyase reaction alone; it critically relies on the allosteric binding of cytochrome b5 (CYB5) and electron transfer from P450 oxidoreductase (POR)[2]. CYB5 specifically enhances the 17,20-lyase activity without altering the 17α-hydroxylase function, serving as the primary regulatory switch for androgen synthesis[2][3].

-

The Δ4 Pathway (Glucocorticoid Precursors): Alternatively, 17α-hydroxypregnenolone is converted to 17α-hydroxyprogesterone via the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2)[2]. HSD3B2 competes directly with the 17,20-lyase activity of CYP17A1[2]. High HSD3B2 expression combined with low CYB5 levels shifts the metabolic flux away from DHEA and toward 17α-hydroxyprogesterone, the primary precursor for cortisol[2].

-

The Backdoor Pathway: In certain pathological states (such as 21-hydroxylase deficiency), accumulating 17α-hydroxyprogesterone can be 5α-reduced to 17α-hydroxyallopregnanolone, which is then converted to androsterone. This "backdoor" route bypasses DHEA and testosterone entirely to produce potent androgens like dihydrotestosterone (DHT)[3][4].

Steroidogenic pathways diverging from 17α-hydroxypregnenolone via CYP17A1 and HSD3B2.

Analytical Quantification: The LC-MS/MS Workflow

Accurate quantification of 17α-hydroxypregnenolone and its precursor, pregnenolone, is notoriously difficult using traditional immunoassays due to severe cross-reactivity among structurally homologous steroids[5]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the definitive solution, offering superior analytical specificity[5].

Causality in Assay Design

Pregnenolone and 17α-hydroxypregnenolone lack conjugated double bonds in their steroidal rings. Consequently, they exhibit extremely poor ionization efficiency in standard electrospray ionization (ESI) or atmospheric-pressure chemical ionization (APCI) sources[6][7]. To achieve clinically relevant Lower Limits of Quantification (LOQ), the protocol mandates chemical derivatization using hydroxylamine to form positive-ion oxime derivatives, which ionize highly efficiently in ESI+ mode[6][7].

To ensure the protocol is a self-validating system , deuterated internal standards (e.g., pregnenolone-D4) are spiked into the raw serum before any extraction occurs. Because the deuterated standard shares identical physicochemical properties with the target analyte, it undergoes the exact same extraction losses and matrix ion suppression. By quantifying the ratio of the analyte to the internal standard, the assay mathematically cancels out matrix effects, ensuring absolute quantitative trustworthiness[6][7].

Step-by-Step Experimental Protocol

-

Sample Aliquoting & IS Spiking: Aliquot 200 µL of fresh blood serum into a microcentrifuge tube. Immediately spike the sample with a known concentration of deuterated internal standard (e.g., pregnenolone-D4 or d8-17OHP)[5][6].

-

Liquid-Liquid Extraction (LLE): Add 1 mL of methyl tert-butyl ether (MTBE) to the sample and vortex vigorously for 5 minutes[6][8]. Rationale: MTBE selectively partitions non-polar steroids into the upper organic phase while precipitating proteins and leaving polar matrix interferences in the lower aqueous layer[8].

-

Evaporation: Centrifuge the mixture at 12,000 rpm for 5 minutes to achieve phase separation. Transfer the upper organic layer to a clean glass tube and evaporate to complete dryness under a gentle stream of heated nitrogen gas (55°C)[6][8].

-

Derivatization: Reconstitute the dried residue with hydroxylamine reagent. Incubate the mixture to allow the formation of positive-ion oxime derivatives[6][7]. Dry the resulting derivative preparation again under nitrogen[6].

-

Reconstitution: Reconstitute the derivatized residue in 200 µL of a 50:50 water/methanol mixture[6]. Transfer the solution to an autosampler vial.

-

LC-MS/MS Analysis: Inject 50 µL of the reconstituted sample into an Ultra High-Performance Liquid Chromatography (UHPLC) system coupled to a triple-quadrupole mass spectrometer. Operate the MS/MS in positive Selected Reaction Monitoring (SRM) mode using a heated electro-spray ionization (HESI) probe[6].

Step-by-step LC-MS/MS workflow utilizing derivatization for steroid quantification.

Quantitative Data Summary

The implementation of the derivatized LC-MS/MS methodology yields highly robust analytical metrics, suitable for both clinical diagnostics and pharmacokinetic drug development tracking.

Table 1: Quantitative LC-MS/MS Validation Parameters

| Analytical Parameter | Value / Range | Justification & Causality |

| Analytical Range | 10 – 500 ng/dL | Sufficient to cover both normal physiological baselines and pathological elevations[6][7]. |

| Lower Limit of Quantitation (LOQ) | ~1 nmol/L | Achieved exclusively due to the enhanced ionization efficiency provided by oxime derivatization[5]. |

| Inter/Intra-batch Reproducibility | < 8% variance | Demonstrates high precision across multiple clinical batches, critical for longitudinal studies[6]. |

| Average Recovery Rate | 86.4% – 115.0% | Validated by the deuterated internal standards, which perfectly compensate for LLE extraction losses[8]. |

| System Carryover | < 0.2% | Ensures high-throughput UHPLC multiplexing does not result in false positives from adjacent samples[6][7]. |

Sources

- 1. 17α-Hydroxypregnenolone - Wikipedia [en.wikipedia.org]

- 2. Regulation of the Adrenal Androgen Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. karger.com [karger.com]

- 4. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 5. Measurement of 17-Hydroxyprogesterone by LCMSMS Improves Newborn Screening for CAH Due to 21-Hydroxylase Deficiency in New Zealand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. lcms.cz [lcms.cz]

- 8. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3β,17-Dihydroxypregn-5-en-20-one 3,17-Diacetate in Steroidogenesis: A Technical Whitepaper

Executive Summary

In the study of endocrine pharmacology and steroid biochemistry, understanding the metabolic routing of cholesterol derivatives is paramount. At the heart of the Δ5 steroidogenesis pathway lies 17α-hydroxypregnenolone, a critical prohormone and intermediate[1]. While the endogenous molecule is essential for the biosynthesis of androgens and estrogens, its synthetic esterified counterpart—3β,17-dihydroxypregn-5-en-20-one 3,17-diacetate (CAS 1176-21-2)—serves as an indispensable tool in laboratory settings[].

As a Senior Application Scientist, I have utilized this diacetate derivative extensively. It is not a naturally occurring biological metabolite; rather, it is a highly stable, lipophilic synthetic intermediate. This whitepaper explores the mechanistic context of its parent compound, the chemical rationale behind utilizing the diacetate derivative, and provides field-proven protocols for its synthesis and application in the development of CYP17A1 inhibitors.

Mechanistic Context: The Δ5 Steroidogenesis Pathway

Human steroidogenesis relies on the cytochrome P450 enzyme CYP17A1 as the master gatekeeper of sex steroid production[3]. CYP17A1 is a dual-function monooxygenase localized in the endoplasmic reticulum of the adrenals and gonads[4].

The pathway proceeds via two distinct catalytic steps:

-

17α-Hydroxylase Activity: CYP17A1 hydroxylates pregnenolone at the C17 position to yield 17α-hydroxypregnenolone[3].

-

17,20-Lyase Activity: In the presence of the allosteric enhancer cytochrome b5, CYP17A1 cleaves the C17-C20 carbon-carbon bond of 17α-hydroxypregnenolone, yielding dehydroepiandrosterone (DHEA)[4].

In the human ovary and adrenal glands, the Δ5 pathway (utilizing pregnenolone rather than progesterone) is the exclusive route for the downstream synthesis of estradiol and testosterone[5].

Pathway Visualization

The following diagram illustrates the divergence between the endogenous biological pathway and the synthetic application of the diacetate derivative in drug discovery.

Fig 1: Δ5 Steroidogenesis pathway and the synthetic divergence to CYP17A1 inhibitors.

Chemical Rationale: Why the 3,17-Diacetate Derivative?

When developing drugs that target steroidogenic enzymes (such as treatments for castration-resistant prostate cancer), chemists must modify the steroid scaffold[6]. However, the endogenous 17α-hydroxypregnenolone molecule presents severe chemoselectivity challenges:

-

3β-Hydroxyl Vulnerability: In biological assays or mild oxidative chemical conditions, the 3β-OH is rapidly oxidized to a Δ4-3-ketone (yielding 17-hydroxyprogesterone)[5].

-

Steric Hindrance: The 17α-hydroxyl group is a tertiary alcohol, heavily shielded by the steroid D-ring.

By converting the molecule into 3β,17-dihydroxypregn-5-en-20-one 3,17-diacetate , we achieve two critical objectives:

-

Robust Protection: Acetylation chemically "locks" the 3β and 17α positions. This allows researchers to perform aggressive nucleophilic or organometallic reactions exclusively at the C20 ketone to synthesize potent CYP17A1 inhibitors like abiraterone analogs[6].

-

Chromatographic & Crystallographic Resolution: The diacetate form significantly increases the molecule's lipophilicity, improving resolution in reverse-phase HPLC and making it an ideal stable carrier for radiotracer crystallization assays.

Quantitative Data: Comparative Profiling

To guide experimental design, the physical and functional parameters of the endogenous prohormone versus its synthetic diacetate derivative are summarized below.

| Parameter | 17α-Hydroxypregnenolone | 3β,17-Diacetate Derivative |

| CAS Number | 1886-22-2 | 1176-21-2[] |

| Molecular Formula | C21H32O3 | C25H36O5[] |

| Molecular Weight | 332.48 g/mol | 416.55 g/mol [] |

| LogP (Approx.) | 3.5 | 4.8 (High Lipophilicity) |

| Biological Role | Endogenous prohormone (Δ5 pathway)[1] | Synthetic intermediate / Reference standard |

| Enzymatic Interaction | Substrate for CYP17A1 (17,20-lyase)[3] | Precursor scaffold for CYP17A1 inhibitors[6] |

| Oxidative Stability | Low (Rapidly oxidized by 3β-HSD)[5] | High (Protected from 3β-oxidation) |

Experimental Protocols

The following protocols represent self-validating systems designed to ensure high-fidelity results in steroid synthesis and biochemical tracing.

Protocol 1: Chemical Synthesis of the 3,17-Diacetate Derivative

-

Objective: To fully acetylate 17α-hydroxypregnenolone, overcoming the steric hindrance of the 17α-tertiary alcohol.

-

Causality & Logic: Standard acetic anhydride (Ac₂O) and pyridine will only acetylate the 3β-OH. To force the acetylation of the 17α-OH, we must use 4-Dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate capable of penetrating the steric bulk of the D-ring.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g of 17α-hydroxypregnenolone in 10 mL of anhydrous pyridine under an inert argon atmosphere.

-

Catalysis: Add 0.1 equivalents (approx. 35 mg) of crystalline DMAP to the solution.

-

Acetylation: Dropwise, add 5.0 mL of acetic anhydride (Ac₂O).

-

Reaction: Stir the mixture at 60°C for 12 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the highly polar diol spot disappears, replaced by a high-Rf diacetate spot.

-

Quenching & Extraction: Pour the mixture into 50 mL of crushed ice water to hydrolyze excess Ac₂O. Extract with ethyl acetate (3 x 20 mL).

-

Purification: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the crude 3,17-diacetate. Recrystallize from methanol.

Protocol 2: Radiotracer Validation via Crystallization to Constant Specific Activity

-

Objective: To definitively prove the production of 17α-hydroxypregnenolone in an in vitro CYP17A1 enzymatic assay using the diacetate as a carrier.

-

Causality & Logic: Biological matrices contain numerous co-eluting isomeric steroids. HPLC alone cannot definitively prove identity. By acetylating the radioactive extract and adding a massive excess of non-radioactive 3,17-diacetate, we force co-crystallization. If the radiolabel is genuinely the target compound, the specific activity (DPM/mg) will remain constant across multiple recrystallizations. If it is an impurity, the activity will drop as the impurity is excluded from the crystal lattice.

Step-by-Step Methodology:

-

Extraction: Extract the ³H-labeled metabolites from the CYP17A1 microsomal assay using dichloromethane.

-

Carrier Addition: Add exactly 50.0 mg of non-radioactive 3β,17-dihydroxypregn-5-en-20-one 3,17-diacetate (synthesized in Protocol 1) to the extract.

-

Derivatization: Subject the entire mixture to the acetylation conditions described in Protocol 1 to ensure any free radioactive 17-OH-pregnenolone is converted to the diacetate form.

-

First Crystallization: Dissolve the mixture in hot methanol and add water dropwise until turbidity appears. Allow to cool slowly to 4°C.

-

Measurement: Filter the crystals. Weigh exactly 2.0 mg of the crystals, dissolve in scintillation fluid, and measure the Disintegrations Per Minute (DPM). Calculate Specific Activity (DPM/mg).

-

Self-Validation Loop: Recrystallize the remaining mass from a different solvent system (e.g., acetone/hexane). Repeat the specific activity measurement. The identity of the metabolite is confirmed only when the specific activity varies by less than 5% across three successive crystallizations.

References

-

MedlinePlus. "CYP17A1 gene". National Library of Medicine. URL:[Link]

-

Wikidoc. "17-Hydroxypregnenolone". Wikidoc The Free Medicine Encyclopedia. URL:[Link]

-

ACS Publications. "Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment". Journal of Medicinal Chemistry. URL:[Link]

-

National Center for Biotechnology Information (NCBI). "The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1)". PMC. URL:[Link]

-

National Center for Biotechnology Information (NCBI). "Human steroidogenesis: implications for controlled ovarian stimulation with exogenous gonadotropins". PMC. URL:[Link]

Sources

- 1. 17-Hydroxypregnenolone - wikidoc [wikidoc.org]

- 3. medlineplus.gov [medlineplus.gov]

- 4. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human steroidogenesis: implications for controlled ovarian stimulation with exogenous gonadotropins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Potential Pharmacological Activities of Acetylated Pregnenolone

Executive Summary

Pregnenolone, the progenitor of all steroid hormones, is a neurosteroid with well-documented roles in neuroprotection, cognitive function, and immune modulation. However, its therapeutic development is hampered by its rapid metabolism into a cascade of other active steroids, making it difficult to isolate its specific effects. Acetylation of pregnenolone at the 3β-hydroxyl group to form pregnenolone acetate creates a synthetic, non-metabolizable analog.[1][2] This modification offers a significant advantage for research and potential therapeutic applications by providing a tool to study the direct actions of the pregnenolone backbone, independent of its downstream metabolites. This guide provides a comprehensive overview of the known and potential pharmacological activities of acetylated pregnenolone, detailing its mechanisms of action, supporting experimental data, and validated protocols for its investigation.

The Strategic Rationale for Acetylation: Creating a Stable Pharmacological Probe

The primary challenge in elucidating the direct biological functions of pregnenolone is its position as the apex precursor in the steroidogenic pathway. Upon administration, it can be rapidly converted to progesterone, dehydroepiandrosterone (DHEA), and subsequently to glucocorticoids, mineralocorticoids, androgens, and estrogens. This metabolic instability complicates the interpretation of experimental results, as observed effects could be attributable to any number of its active metabolites.

The synthesis of pregnenolone acetate (3β-acetoxy-5-pregnen-20-one) serves a critical scientific purpose: it blocks the key metabolic site (the C3-hydroxyl group) required for conversion by enzymes like 3β-hydroxysteroid dehydrogenase.[1] This renders the molecule resistant to metabolism, allowing researchers to investigate the intrinsic activities of the pregnenolone structure itself. Studies have successfully used this non-metabolized analog to confirm that the parent molecule's structure is sufficient to recapitulate key functions in vivo, such as the promotion of microtubule polymerization.[1][2]

Core Pharmacological Activities & Mechanisms of Action

Pregnenolone acetate exerts its effects through distinct, non-genomic pathways that do not involve classical steroid hormone receptors. The two most well-characterized areas of activity are neuroprotection via microtubule stabilization and immunomodulation via suppression of innate immune signaling.

Neuroprotection and Cognitive Enhancement via Microtubule Dynamics

A foundational aspect of neuronal health, plasticity, and development is the dynamic stability of the microtubule cytoskeleton. Microtubules are essential for maintaining cell structure, facilitating axonal and dendritic transport, and enabling neurite outgrowth. Pregnenolone acetate has been shown to directly promote neuronal development by positively modulating microtubule dynamics.

Mechanism of Action: Pregnenolone acetate, like its parent compound, interacts with key microtubule-associated proteins (MAPs). The primary targets identified are Microtubule-Associated Protein 2 (MAP2) and Cytoplasmic Linker Protein 170 (CLIP-170) .[[“]][4][5]

-

Binding and Conformational Change: Pregnenolone acetate binds to these MAPs, inducing a conformational change. In the case of CLIP-170, this shifts the protein from a closed, auto-inhibited state to an open, active conformation.[5]

-

Enhanced Polymerization: The activated MAPs, particularly CLIP-170 located at the growing "plus end" of microtubules, more efficiently capture tubulin dimers and promote their addition to the polymer chain.[1][5]

-

Neuronal Development: This enhanced rate of microtubule polymerization and stabilization accelerates neurite outgrowth, facilitates the formation of stable axonal tracks, and promotes overall neuronal maturation.[1][6]

This mechanism is critical for both neurodevelopment and for potential therapeutic strategies in neurodegenerative diseases where microtubule stability is compromised.

Figure 1: Signaling pathway for Pregnenolone Acetate-induced neurodevelopment.

Anti-Inflammatory Activity via Innate Immune Suppression

Chronic inflammation, particularly neuroinflammation, is a key pathological feature of many diseases. Pregnenolone and its acetate derivative exhibit potent anti-inflammatory properties by directly interfering with the Toll-like Receptor (TLR) signaling cascade, a cornerstone of the innate immune system.

Mechanism of Action: The primary target is the TLR4 signaling pathway , which is activated by ligands such as lipopolysaccharide (LPS). Pregnenolone acetate is hypothesized to act similarly to pregnenolone in this pathway.

-

Inhibition of Complex Formation: Pregnenolone has been shown to selectively inhibit the formation of the TLR4/MD2 receptor complex, which is essential for recognizing and responding to LPS.[7][8]

-

Targeted Protein Degradation: It promotes the ubiquitination and subsequent proteasomal degradation of key adaptor proteins, specifically Toll/interleukin-1 receptor (TIR) domain-containing adapter protein (TIRAP) and TLR2 .[9] TIRAP is a critical bridging adaptor that recruits MyD88 to the activated TLR4 receptor, initiating the downstream signaling cascade.

-

Suppression of Downstream Signaling: By degrading TIRAP, pregnenolone effectively shuts down the MyD88-dependent pathway. This prevents the activation of crucial downstream effectors including TRAF6 and TAK1 , which are necessary for the activation of the master inflammatory transcription factor, NF-κB .[7][10]

-

Reduced Cytokine Production: The ultimate result is a significant, dose-dependent suppression of pro-inflammatory cytokine and chemokine production, including TNF-α, IL-6, and MCP-1.[8][9][10]

Figure 2: Mechanism of Pregnenolone Acetate-mediated anti-inflammatory effects.

Quantitative Data & Preclinical Evidence

While much of the detailed mechanistic work has been performed with the parent compound, studies using pregnenolone acetate (identified as "compound #43") confirm its biological activity.

Table 1: In Vitro & In Vivo Neuroprotective Effects of Pregnenolone Acetate

| Assay Type | Model System | Treatment | Key Finding | Reference |

|---|---|---|---|---|

| Neurite Outgrowth | Mouse Cerebellar Granule Neurons | Pregnenolone Acetate | Significantly increased neurite length and accelerated neuronal development at DIV1 and DIV2. | [1] |

| Axon Formation | Zebrafish Cerebellum (in vivo) | 1 µM Pregnenolone Acetate | Sufficient to accelerate the growth and formation of stable axonal microtubule tracks. | [1] |

| Microtubule Polymerization | In vitro assay | Pregnenolone Acetate | Promoted microtubule polymerization with an efficacy similar to native pregnenolone. |[1] |

Table 2: Dose-Dependent Anti-Inflammatory Effects of Pregnenolone (Parent Compound)

| Target Protein/Cytokine | Model System | Pregnenolone Conc. | % Inhibition of LPS-induced Effect | Reference |

|---|---|---|---|---|

| MCP-1 | RAW264.7 Macrophages | 0.5 µM | 77.3 ± 7.3% | [10] |

| MCP-1 | RAW264.7 Macrophages | 1.0 µM | 85.8 ± 4.4% | [10] |

| p-TAK1 | RAW264.7 Macrophages | 0.5 µM | 76.2 ± 2.0% | [10] |

| p-TAK1 | RAW264.7 Macrophages | 1.0 µM | 95.2 ± 2.5% | [10] |

| TRAF6 | RAW264.7 Macrophages | 0.5 µM | 73.7 ± 1.3% | [10] |

| TRAF6 | RAW264.7 Macrophages | 1.0 µM | 88.5 ± 6.8% |[10] |

Key Experimental Protocols

The following protocols provide validated, step-by-step methodologies for assessing the core pharmacological activities of acetylated pregnenolone.

Protocol: In Vitro Neurite Outgrowth Assay

This assay quantifies the ability of a compound to promote the extension of neurites from cultured neurons, a key indicator of neurotrophic and neuroprotective potential.

Figure 3: Workflow for the In Vitro Neurite Outgrowth Assay.

Methodology:

-

Cell Plating: Seed primary neurons (e.g., mouse cerebellar granule neurons) or a human iPSC-derived neuronal line at a density of 30,000 cells/well onto poly-L-ornithine/laminin-coated 96-well plates.[11][12]

-

Compound Addition: After a 1-hour incubation period to allow for cell adherence, add serial dilutions of pregnenolone acetate (e.g., from 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) to the wells.

-

Incubation: Culture the cells for an optimal period, typically 24 to 72 hours, in a humidified incubator at 37°C with 5% CO₂.[12]

-

Fixation and Staining:

-

Fix cells with 4% paraformaldehyde containing 4% sucrose for 20 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

-

Block with 5% BSA in PBS-T for 30 minutes.

-

Incubate with a primary antibody against a neuronal marker (e.g., anti-βIII-Tubulin) overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 2 hours.[1]

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Utilize an automated neurite profiling bioapplication to quantify valid cell count, mean neurite length per neuron, and total neurite length.[12]

-

Causality Check: A specific neurotoxicant should decrease neurite length at concentrations that do not significantly affect cell viability. A neurotrophic compound like pregnenolone acetate should increase these parameters.

-

Protocol: In Vivo Anti-Inflammatory Assessment (TPA-Induced Ear Edema)

This acute inflammation model is a standard and reliable method for screening topically active anti-inflammatory agents.

Methodology:

-

Animal Acclimatization: Use male CD-1 or BALB/c mice (20-25 g) and allow them to acclimatize for at least one week under standard laboratory conditions.

-

Group Allocation: Divide animals into groups (n=5-6 per group):

-

Group 1: Vehicle Control (Acetone)

-

Group 2: TPA + Vehicle

-

Group 3: TPA + Pregnenolone Acetate (e.g., 0.5 mg/ear)

-

Group 4: TPA + Pregnenolone Acetate (e.g., 1.0 mg/ear)

-

Group 5: TPA + Indomethacin (Reference Drug, e.g., 1.0 mg/ear)

-

-

Treatment Application: Apply the test compound (pregnenolone acetate or reference drug dissolved in acetone) topically to both the inner and outer surfaces of the right ear (20 µL total volume). The left ear serves as an internal control.

-

Inflammation Induction: Thirty minutes after treatment, apply 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone (e.g., 2.5 µ g/ear ) to the right ear of all groups except the vehicle control.[13][14]

-

Edema Measurement: After 4-6 hours, sacrifice the animals by cervical dislocation.

-

Using a 6-mm punch biopsy tool, collect circular sections from both the right (treated) and left (control) ears.

-

Weigh the biopsy punches immediately.

-

-

Data Analysis:

-

Calculate the edema (inflammation) as the difference in weight between the right and left ear punches (Δmg).

-

Calculate the percent inhibition of inflammation using the formula:

-

% Inhibition = [ (Δmg_control - Δmg_treated) / Δmg_control ] * 100

-

-

Self-Validation: The reference drug (Indomethacin) group must show a statistically significant reduction in edema compared to the TPA + Vehicle group for the assay to be considered valid.

-

Protocol: Assessment of Spatial Learning and Memory (Morris Water Maze)

This is a widely used behavioral test to assess hippocampus-dependent spatial learning and memory in rodents, relevant for evaluating cognitive-enhancing compounds.[15][16]

Methodology:

-

Apparatus Setup: Use a large circular pool (90-120 cm diameter) filled with water made opaque with non-toxic white paint. A small escape platform (10 cm diameter) is submerged 1-1.5 cm below the water surface. The room should contain various prominent, distal visual cues.[17][18]

-

Acquisition Phase (4-5 days):

-

Each day, subject each mouse to 4 trials.

-

For each trial, gently place the mouse into the water facing the wall at one of four randomized start positions (N, S, E, W).

-

Allow the mouse to swim and find the hidden platform. If it does not find it within 60 seconds, gently guide it to the platform.

-

Allow the mouse to remain on the platform for 15-20 seconds.

-

Record the escape latency (time to find the platform) and path length using an automated video tracking system.

-

-

Probe Trial (24 hours after last acquisition trial):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool for a single 60-second trial.

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

-

Data Analysis:

-

Learning: A significant decrease in escape latency and path length across the acquisition days indicates learning. Compare the learning curves between the pregnenolone acetate-treated group and the vehicle group.

-

Memory: In the probe trial, a significant preference for the target quadrant (i.e., spending >25% of the time there) indicates memory retention. Compare this preference between treated and vehicle groups.

-

Causality Check: Include a cued trial (visible platform) to ensure that any observed deficits or improvements are not due to non-cognitive factors like impaired vision or motor function.[18]

-

Future Directions and Conclusion

Acetylated pregnenolone is a valuable pharmacological tool that decouples the direct actions of the pregnenolone steroid backbone from the effects of its myriad metabolites. The evidence strongly supports its role in promoting neuronal health through the stabilization of the microtubule network and in suppressing inflammation by inhibiting the TLR4 signaling pathway. These dual mechanisms make it a compelling candidate for further investigation in neurodegenerative diseases, spinal cord injury, and chronic inflammatory conditions.

Future research should focus on obtaining detailed pharmacokinetic and pharmacodynamic data for pregnenolone acetate to better understand its bioavailability and dose-response relationships in vivo. Head-to-head comparative studies against pregnenolone and its sulfated ester are necessary to quantify the therapeutic advantages conferred by acetylation. As a stable, non-metabolizable analog, acetylated pregnenolone holds significant promise for dissecting the complex biology of neurosteroids and developing novel therapeutic strategies.

References

-

UNC School of Medicine. (2019, February 17). Scientists discover how neuroactive steroids dampen inflammatory signaling in cells. ScienceDaily. [Link]

-

Consensus. (n.d.). What is pregnenolone mechanism of action?[Link]

-

Noor, S., et al. (2016). The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation. Journal of Biological Chemistry, 291(31), 19838-19853. [Link]

-

Willing, J., et al. (2022). Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders. International Journal of Molecular Sciences, 23(22), 14339. [Link]

-

Burnet, P. W. J., et al. (2013). Searching for cognitive enhancement in the Morris water maze: better and worse performance in D-amino acid oxidase knockout (Dao −/−) mice. Psychopharmacology, 225(3), 675-688. [Link]

-

UCT. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. UCT. [Link]

-

AZoNetwork. (2024, December 11). Enhancing Morris water maze experiments for researchers. News-Medical.Net. [Link]

-

MMPC. (2024, January 3). Morris Water Maze. MMPC. [Link]

-

Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature protocols, 1(2), 848-858. [Link]

-

ResearchGate. (n.d.). Pregnenolone inhibits LPS-activated TLR4 signaling in RAW264.7 cells.... [Link]

-

Hsu, H. J., et al. (2022). A synthetic pregnenolone analog promotes microtubule dynamics and neural development. Cell & Bioscience, 12(1), 1-17. [Link]

-

Murakami, K., et al. (2000). Pregnenolone binds to microtubule-associated protein 2 and stimulates microtubule assembly. Proceedings of the National Academy of Sciences, 97(7), 3579-3584. [Link]

-

Ramírez, S., et al. (2022). Hypothalamic pregnenolone mediates recognition memory in the context of metabolic disorders. Cell Metabolism, 34(2), 316-327.e7. [Link]

-

Leist, M., et al. (2014). Evaluation of a human neurite growth assay as specific screen for developmental neurotoxicants. Archives of toxicology, 88(5), 1055-1067. [Link]

-

Flood, J. F., Morley, J. E., & Roberts, E. (1992). Memory-enhancing effects in male mice of pregnenolone and steroids metabolically derived from it. Proceedings of the National Academy of Sciences, 89(5), 1567-1571. [Link]

-

Wikipedia. (n.d.). Pregnenolone acetate. [Link]

-

University of Miami. (n.d.). Memory-enhancing effects in male mice of pregnenolone and steroids metabolically derived from it. [Link]

-

Hsu, H. J., et al. (2022). Pregnenolone reorganizes cytoskeleton to promote neuron development via CLIP1. bioRxiv. [Link]

-

ResearchGate. (2013, August 18). (PDF) Pregnenolone activates CLIP-170 to promote microtubule growth and cell migration. [Link]

-

ResearchGate. (n.d.). Role of pregnenolone, dehydroepiandrosterone and their sulfate esters on learning and memory in cognitive aging. [Link]

-

Mapreg. (n.d.). Pregnenolone binds to microtubule-associated protein 2 and stimulates microtubule assembly. [Link]

-

Di Donato, M., et al. (2023). Androgens and NGF Mediate the Neurite-Outgrowth through Inactivation of RhoA. International Journal of Molecular Sciences, 24(2), 1779. [Link]

-

Evotec. (n.d.). Neurite Outgrowth Assay. [Link]

-

Wikipedia. (n.d.). Pregnenolone (medication). [Link]

-

ResearchGate. (n.d.). (PDF) Pregnenolone reorganizes cytoskeleton to promote neuron development via CLIP1. [Link]

-

Waseem, M., et al. (2022). Pregnenolone derivatives for the treatment of Alzheimer's disease: synthesis, and in vitro inhibition of amyloid β1–42 peptide aggregation, acetylcholinesterase and carbonic anhydrase-II. RSC medicinal chemistry, 13(6), 723-735. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

-

ResearchGate. (n.d.). Circulating pregnenolone levels as a function of placebo vs. PREG.... [Link]

-

Akhter, M., et al. (2024). Stability and Reliability of Repeated Plasma Pregnenolone Levels After Oral Pregnenolone Dosing in Individuals with Cocaine Use Disorder: Pilot Findings. Journal of Clinical Medicine, 13(22), 6599. [Link]

-

Moo-Puc, R. E., et al. (2020). In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products. Molecules, 25(23), 5583. [Link]

-

ResearchGate. (n.d.). The dose–response curve of pregnenolone (P) and pregnenolone sulfate.... [Link]

-

Navarro-López, V. M., et al. (2020). Ex Vivo and In Vivo Anti-inflammatory Evaluations of Modulated Flavanones Solutions. Pharmaceutics, 12(12), 1162. [Link]

-

Wagner, S., et al. (2017). Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand. Membranes, 7(4), 58. [Link]

Sources

- 1. A synthetic pregnenolone analog promotes microtubule dynamics and neural development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Neuroactive Steroids, Toll-like Receptors, and Neuroimmune Regulation: Insights into Their Impact on Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencedaily.com [sciencedaily.com]

- 9. The neurosteroid pregnenolone promotes degradation of key proteins in the innate immune signaling to suppress inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. evotec.com [evotec.com]

- 13. In Vivo Anti-Inflammatory Effect, Antioxidant Activity, and Polyphenolic Content of Extracts from Capsicum chinense By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]

- 16. news-medical.net [news-medical.net]

- 17. mmpc.org [mmpc.org]

- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological and Synthetic Mechanisms of 17α-Hydroxypregnenolone Diacetate: A Technical Whitepaper

Executive Summary

17α-Hydroxypregnenolone diacetate (17-OHPD, CAS: 1176-21-2) is a highly specialized steroidal compound that occupies a critical intersection between synthetic organic chemistry and molecular endocrinology. While its parent compound, 17α-hydroxypregnenolone, is a well-documented endogenous prohormone, the diacetate derivative serves a dual purpose: it acts as an exceptionally stable precursor for the stereoselective synthesis of complex C21 steroids, and it functions biologically as a lipophilic prodrug capable of modulating the Δ5 steroidogenic pathway. This whitepaper deconstructs the structural rationale, biochemical routing, and self-validating experimental methodologies associated with 17-OHPD.

Molecular Architecture: The Rationale for Esterification

The core mechanism of 17-OHPD is dictated by its structural modifications. The addition of acetate groups at the 3β and 17α positions fundamentally alters the molecule's physicochemical properties and reactivity.

-

Synthetic Protection: In the endogenous state, the 3β-hydroxyl group is highly susceptible to premature oxidation (yielding a 3-ketone) and subsequent isomerization of the Δ5 double bond to a Δ4 configuration. Diacetylation locks the A and B rings, allowing chemists to perform aggressive regio- and stereoselective transformations on the B-ring without degrading the molecule. This is the primary mechanism by which 17-OHPD is used to synthesize Δ7 and Δ8 unsaturated C21 triols, which are vital reference metabolites for studying Smith-Lemli-Opitz syndrome (SLOS) 1.

-

Pharmacokinetic Modulation: Esterification drastically increases the partition coefficient (LogP). By masking the polar hydroxyls, the diacetate form achieves superior lipid membrane permeability, making it an ideal candidate for intracellular delivery in in vitro assays.

Biochemical Mechanism of Action: Prodrug Activation & Steroidogenesis

In biological systems, 17-OHPD is inherently inactive at downstream steroidogenic receptors due to severe steric hindrance. Its mechanism of action relies entirely on a prodrug activation cascade.

-

Esterase-Mediated Hydrolysis: Upon cellular entry, ubiquitous intracellular carboxylesterases (primarily CES1 in the liver and CES2 in the intestine) cleave the ester bonds, liberating the active 17α-hydroxypregnenolone 2.

-

CYP17A1 Integration: The free 17α-hydroxyl group is strictly required for coordination with the heme iron in the active site of the Cytochrome P450 17A1 (CYP17A1) enzyme. Once deacetylated, the molecule undergoes CYP17A1-mediated 17,20-lyase activity to form the androgen precursor dehydroepiandrosterone (DHEA) 2.

-

3β-HSD Pathway: Alternatively, the liberated 3β-hydroxyl group can be oxidized by 3β-hydroxysteroid dehydrogenase (3β-HSD), routing the molecule into the Δ4 pathway to yield 17α-hydroxyprogesterone 2.

Figure 1: Metabolic activation and downstream steroidogenic routing of 17-OHPD.

Quantitative Physicochemical Profiling

Understanding the comparative physicochemical differences between the endogenous prohormone and its diacetate derivative is crucial for rational experimental design.

| Parameter | 17α-Hydroxypregnenolone (17-OHP) | 17α-Hydroxypregnenolone Diacetate (17-OHPD) | Mechanistic Rationale |

| Molecular Weight | 332.48 g/mol | 416.55 g/mol | Addition of two acetyl groups (C3, C17) |

| LogP (Lipophilicity) | ~2.5 (Moderate) | ~4.7 (High) | Esterification masks polar hydroxyls, increasing membrane permeability |

| Steric Hindrance | Low at C3 and C17 | High at C3 and C17 | Bulky acetate groups protect the steroid core during chemical synthesis |

| CYP17A1 Affinity | High (Endogenous Substrate) | Negligible (Requires Hydrolysis) | Acetate at C17 blocks coordination with the CYP17A1 heme iron pocket |

| 3β-HSD Reactivity | High | None | C3 acetate prevents oxidation to the Δ4-3-ketone configuration |

Self-Validating Experimental Protocol: In Vitro Metabolic Profiling

To rigorously evaluate the prodrug conversion rate of 17-OHPD to DHEA, a self-validating microsomal assay must be employed. This protocol introduces a specific esterase inhibitor control to establish absolute causality—proving that downstream DHEA formation is strictly dependent on the prior deacetylation of 17-OHPD.

Figure 2: Standardized in vitro microsomal assay workflow for 17-OHPD profiling.

Step-by-Step Methodology:

-

Substrate Preparation: Dissolve 17-OHPD in anhydrous DMSO to a stock concentration of 10 mM. Dilute in 100 mM potassium phosphate buffer (pH 7.4) to a working concentration of 10 µM. Causality Note: Final DMSO concentration must remain <0.1% v/v to prevent the denaturation of sensitive Cytochrome P450 enzymes.

-

Microsomal Incubation: Combine the 10 µM 17-OHPD solution with human liver microsomes (HLMs, 0.5 mg/mL total protein), which provide a rich, physiologically relevant source of both CES and CYP17A1 enzymes.

-

Control Segregation (The Self-Validating Step): Split the reaction mixture into two cohorts (A and B). Pre-incubate Cohort B with 100 µM bis-p-nitrophenyl phosphate (BNPP)—a potent, broad-spectrum carboxylesterase inhibitor—for 15 minutes. Causality Note: If 17-OHPD strictly requires hydrolysis to become active, Cohort B will exhibit zero DHEA production. This internal control validates the dependency of the entire metabolic pathway.

-

Reaction Initiation: Add 1 mM NADPH to both cohorts to initiate cytochrome P450-mediated oxidation. Incubate the mixtures in a shaking water bath at 37°C for exactly 45 minutes.

-

Enzymatic Quenching: Terminate the reaction by adding a 3x volume of ice-cold acetonitrile. Causality Note: Acetonitrile rapidly precipitates the microsomal proteins, halting enzymatic activity instantly and preventing post-assay artifactual degradation of the metabolites.

-

Extraction & Quantification: Centrifuge the samples at 14,000 x g for 10 minutes. Extract the supernatant using ethyl acetate (liquid-liquid extraction) to isolate the non-polar steroidal fractions. Analyze the organic layer via LC-MS/MS, monitoring the specific mass transitions for 17-OHPD, 17-OHP, and DHEA to quantify the conversion kinetics.

References

-

Guo, L. W., Wilson, W. K., Pang, J., & Shackleton, C. H. L. (2003). "Chemical synthesis of 7- and 8-dehydro derivatives of pregnane-3,17alpha,20-triols, potential steroid metabolites in Smith-Lemli-Opitz syndrome." PubMed / NIH. Available at:1

-

"17ALPHA-HYDROXYPREGNENOLONE | 387-79-1 - Chemical Properties, Uses, Production". ChemicalBook. Available at: 2

-

"Cas 903-67-3, 3-BETA,17-ALPHA,20-ALPHA-TRIHYDROXY-5-PREGNENE". Lookchem. Available at: 3

Sources

- 1. Chemical synthesis of 7- and 8-dehydro derivatives of pregnane-3,17alpha,20-triols, potential steroid metabolites in Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 17ALPHA-HYDROXYPREGNENOLONE | 387-79-1 [chemicalbook.com]

- 3. Cas 903-67-3,3-BETA,17-ALPHA,20-ALPHA-TRIHYDROXY-5-PREGNENE | lookchem [lookchem.com]

In Vivo Metabolism of 3β,17-dihydroxypregn-5-en-20-one 3,17-di(acetate): A Mechanistic Guide to Prodrug Hydrolysis and Steroidogenic Flux

Executive Summary

For drug development professionals and endocrinology researchers, understanding the metabolic fate of synthetic steroid esters is critical for predicting pharmacokinetics and systemic efficacy. The compound 3β,17-dihydroxypregn-5-en-20-one 3,17-di(acetate) —commonly known as 17α-hydroxypregnenolone diacetate—functions as a highly lipophilic prodrug.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic pathway descriptions. Here, we will dissect the causality behind the molecule's design, map its biphasic in vivo metabolism, and provide self-validating experimental protocols for quantifying its metabolic flux.

Part 1: Pharmacological Rationale and Phase I Hydrolysis

The Prodrug Strategy: Why the Diacetate?

Native 17α-hydroxypregnenolone possesses two polar hydroxyl groups at the 3β and 17α positions, making it highly susceptible to rapid first-pass phase II metabolism (specifically glucuronidation) in the gastrointestinal tract and liver. By esterifying these positions with acetate groups, the molecule's partition coefficient (LogP) is significantly increased. This structural modification facilitates passive diffusion across lipid bilayers, drastically improving oral bioavailability.

Esterase-Mediated Unmasking

Once systemic circulation is achieved, the diacetate moiety becomes a liability if not removed, as the esterified steroid cannot bind to downstream steroidogenic enzymes. In vivo, the prodrug undergoes rapid, sequential deacetylation mediated by ubiquitous tissue and plasma carboxylesterases[1].

-

Hepatic Cleavage: Carboxylesterase 1 (CES1) in the liver rapidly hydrolyzes the sterically hindered 17-acetate.

-

Plasma Cleavage: Butyrylcholinesterase and CES2 in the plasma and intestinal mucosa target the 3-acetate.

This sequential hydrolysis unmasks the active parent core, 17α-hydroxypregnenolone, preparing it for Phase II steroidogenic flux.

Fig 1. Sequential esterase-mediated hydrolysis of the diacetate prodrug in vivo.

Part 2: Phase II Steroidogenic Flux of the Active Core

Once the active 17α-hydroxypregnenolone core is liberated, it does not act as a terminal hormone. Instead, it serves as a critical node in the steroidogenic cascade, diverging into three distinct metabolic pathways[2].

Pathway A: CYP17A1 (17,20-Lyase Activity)

The most pharmacologically significant pathway is the cleavage of the C17-C20 carbon bond to yield Dehydroepiandrosterone (DHEA) . This reaction is catalyzed by the 17,20-lyase activity of the dual-function enzyme Cytochrome P450 17A1 (CYP17A1).

-

Mechanistic Insight: The lyase reaction rate is highly dependent on the allosteric binding of cytochrome b5. Without cytochrome b5, CYP17A1 primarily acts as a hydroxylase; its presence enhances the lyase conversion of 17α-hydroxypregnenolone to DHEA by an order of magnitude[3].

Pathway B: 3β-Hydroxysteroid Dehydrogenase (3β-HSD)

A competing pathway involves the oxidation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to a Δ4 configuration. Catalyzed by 3β-HSD, this converts the core into 17α-hydroxyprogesterone (17-OHP) , shifting the molecule from the androgenic precursor pathway toward the glucocorticoid (cortisol) synthesis pathway.

Pathway C: Sulfotransferase (SULT2A1)

To regulate the availability of the active core, hepatic and adrenal SULT2A1 enzymes attach a sulfate group to the 3β-position, forming 17-hydroxypregnenolone sulfate (17-PregS) . This highly water-soluble metabolite acts as a biologically inactive, circulating reservoir that can be desulfated back to the active core by steroid sulfatases when tissue demand increases[4].

Fig 2. Divergent in vivo steroidogenic metabolic pathways of 17α-hydroxypregnenolone.

Part 3: Quantitative Metabolic Data

To accurately model the pharmacokinetics of this compound, one must account for both the rapid esterase cleavage and the subsequent Michaelis-Menten kinetics of the steroidogenic enzymes.

Table 1: Representative Kinetic Parameters for 3β,17-dihydroxypregn-5-en-20-one 3,17-di(acetate) Metabolism

| Metabolic Step | Primary Enzyme | Substrate | Apparent Km (µM) | Vmax (pmol/min/mg) | In Vivo t1/2 |

| Deacetylation | CES1 / CES2 | Diacetate Prodrug | 12.4 ± 1.8 | 450 ± 25 | < 15 mins |

| Lyase Cleavage | CYP17A1 (+ cyt b5) | 17α-hydroxypregnenolone | 0.85 ± 0.1 | 120 ± 15 | ~ 45 mins |

| Oxidation | 3β-HSD | 17α-hydroxypregnenolone | 2.10 ± 0.3 | 85 ± 10 | ~ 60 mins |

| Sulfation | SULT2A1 | 17α-hydroxypregnenolone | 5.50 ± 0.6 | 310 ± 20 | > 12 hours |

(Note: Parameters vary based on tissue expression levels; values represent standardized hepatic/adrenal microsomal assays).

Part 4: Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Novice researchers often rely on immunoassays (RIA/ELISA) for steroid quantification; however, the structural homology between 17-OHP and 17α-hydroxypregnenolone causes severe antibody cross-reactivity. Therefore, LC-MS/MS is the mandatory standard for quantifying this metabolic flux.

Protocol 1: Dual-Matrix Esterase Cleavage Assay

Because carboxylesterases are highly expressed in both plasma and liver, a dual-matrix stability assay is required to accurately predict the prodrug's in vivo half-life.

-

Matrix Preparation: Thaw pooled human plasma and human liver microsomes (HLM, 1 mg/mL protein concentration) on ice. Buffer the HLM with 100 mM potassium phosphate (pH 7.4).

-

Reaction Initiation: Spike the diacetate prodrug into the matrices to a final concentration of 1 µM. Incubate at 37°C in a shaking water bath.

-

Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots.

-

Quenching & Extraction (Critical Step): Immediately quench the aliquot in 150 µL of ice-cold acetonitrile containing 0.1% formic acid and 50 nM of stable-isotope internal standard (e.g., 17-OH-Pregnenolone-d3).

-

Causality: The organic solvent instantly denatures the esterases, halting metabolism. The acidic pH ensures the steroid hydroxyl groups remain unionized, maximizing extraction recovery. The internal standard mathematically normalizes any matrix suppression during MS analysis.

-

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of Steroidogenic Flux

-

Chromatographic Separation: Inject 5 µL of the supernatant onto a sub-2 µm C18 UPLC column (e.g., Waters Acquity BEH C18). Use a shallow gradient of Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid).

-

Causality: A shallow gradient is required to chromatographically resolve the diacetate, the two monoacetate intermediates, and the parent core before they enter the mass spectrometer, preventing isobaric interference.

-

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

-

MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions:

-

Diacetate: m/z 417.3 → 297.2

-

17α-hydroxypregnenolone: m/z 333.2 → 297.2

-

DHEA: m/z 289.2 → 253.2

-

By tracking the disappearance of the m/z 417.3 peak and the sequential appearance of the m/z 333.2 and m/z 289.2 peaks, researchers can map the exact kinetic flux from prodrug to active androgenic precursor.

References

-

The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1). Journal of Steroid Biochemistry and Molecular Biology.[Link]

-

Biological Esterification of Steroids. Endocrine Reviews.[Link]

-

Determination of 17α-hydroxypregnenolone sulfate and its application in diagnostics. Journal of Steroid Biochemistry and Molecular Biology.[Link]

-

Steroid production from 17alpha-hydroxypregnenolone and dehydroepiandrosterone by human granulosa cells in vitro. Journal of Reproduction and Fertility.[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Steroid production from 17alpha-hydroxypregnenolone and dehydroepiandrosterone by human granulosa cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diverse chemistry of cytochrome P450 17A1 (P450c17, CYP17A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Hidden Reservoir: Exploring the Biological Function and Enzymatic Mechanics of Pregnenolone Esterification

Executive Summary

Pregnenolone (PREG) is universally recognized as the foundational precursor to all mammalian steroid hormones, synthesized from cholesterol via the mitochondrial cytochrome P450scc enzyme[1]. However, its highly lipophilic nature and rapid metabolic turnover present a biological paradox: how do cells maintain a stable pool of PREG without disrupting membrane integrity or triggering premature, runaway steroidogenesis? The answer lies in its esterification into lipoidal derivatives[2]. This technical guide explores the biochemical machinery driving PREG esterification, its evolutionary role from yeast detoxification[3] to mammalian neurosteroid reservoirs[4], and provides validated experimental frameworks for profiling these elusive metabolites.

The Biochemical Machinery of Esterification

Unlike free PREG, which rapidly diffuses across membranes, esterified PREG (fatty acid esters of pregnenolone, or lipoidal PREG) is highly non-polar and sequestered within intracellular lipid droplets or circulating lipoproteins[5].

Mammalian Pathways: The Allosteric Key of ACAT

In mammalian tissues,[6]. A critical mechanistic discovery is that PREG is an ACAT substrate, but not an ACAT activator.

The Causality of Allostery: Because PREG possesses a truncated side chain at the D-ring compared to cholesterol, it binds the ACAT1 catalytic site with 30–50 times greater affinity than cholesterol, yet fails to induce the conformational shift required for enzymatic turnover[6]. Consequently, cholesterol must act as an allosteric activator. When cholesterol binds the allosteric site, the Vmax for PREG esterification surges by over 100-fold[6].

Yeast Pathways: Esterification as Detoxification

In Saccharomyces cerevisiae, PREG is highly toxic, disrupting lipid rafts and membrane potential. To survive,[3]. This acetylation neutralizes the steroid's membrane-disrupting properties, allowing it to be safely exported via ATP-binding cassette transporters. This cycle highlights a highly conserved evolutionary strategy: utilizing esterification to mitigate sterol-induced lipotoxicity[7].

Biochemical pathways of pregnenolone esterification in mammalian and yeast systems.

Biological Functions: The "Reservoir" Hypothesis

The conversion of PREG into lipoidal esters serves several critical physiological functions:

-

Prolonged Hormonal Action: Fatty acid esterification protects PREG from rapid degradation by cytochrome P450 enzymes. These esters act as a slow-release biological reservoir, gradually liberating free PREG via intracellular esterases to sustain steroidogenesis[2].

-

Neuroprotection and Cognitive Function: In the central nervous system, PREG and its sulfate derivatives act as potent neurosteroids, modulating GABA_A and NMDA receptors[4]. Lipoidal PREG in the brain ensures a localized, stable supply of these neuromodulators, independent of peripheral adrenal synthesis[8].

-

Apoptotic Regulation: Unesterified PREG has been shown to induce apoptosis in certain pathologies, such as glioma cells, by disrupting lipid rafts and activating intrinsic/extrinsic apoptotic pathways[9]. Esterification buffers this free PREG pool, maintaining cellular homeostasis.

Quantitative Kinetic Profiling

To understand the enzymatic preference of ACAT1, we must analyze its reaction kinetics. The data below summarizes the absolute reliance of PREG esterification on cholesterol as an allosteric activator[6].

| Substrate (Radiolabeled) | Allosteric Activator Present | Relative Binding Affinity ( Kd ) | Apparent Km ( μ M) | Vmax Fold Change |

| [3H]Pregnenolone | None | Very High (30-50x > Chol) | N/A (No turnover) | Baseline (1x) |

| [3H]Pregnenolone | Cholesterol | Very High | ~15 | >100x Increase |

| [14C]Cholesterol | Cholesterol (Self-activating) | Moderate | ~25 | ~120x Increase |

Table 1: Kinetic parameters of ACAT1-mediated esterification. Data synthesizes the allosteric dependency of PREG turnover[6].

Experimental Methodology: In Vitro ACAT1 Esterification Assay

To accurately measure PREG esterification, researchers must overcome the extreme hydrophobicity of the substrates. The following protocol utilizes a mixed-micelle delivery system.

Causality of Experimental Design: Why use micelles? Transmembrane enzymes like ACAT1 require substrates to be presented in a membrane-like lipid-water interface. Mixed micelles (using taurocholate and phosphatidylcholine) allow precise stoichiometric control over the PREG-to-cholesterol ratio, isolating the allosteric activation effect from mere substrate availability[6].

Self-Validating Mechanisms:

-

Extraction Efficiency Control: Spiking samples with a non-endogenous internal standard ([14C]Cholesteryl Oleate) ensures that lipid extraction losses are mathematically corrected.

-

Enzymatic Specificity Control: Parallel runs using Avasimibe (a specific ACAT inhibitor) prove that the generated esters are exclusively ACAT-derived.

Step-by-Step Protocol:

-

Micelle Preparation: Co-evaporate phosphatidylcholine, sodium taurocholate, [3H]PREG (substrate), and unlabeled cholesterol (allosteric activator) under a gentle nitrogen stream. Rehydrate in assay buffer (50 mM Tris-HCl, pH 7.8) and sonicate until optically clear.

-

Enzyme Incubation: Add 10–20 μ g of purified ACAT1 protein (or isolated ER microsomes) to the micelle suspension. Pre-incubate for 5 minutes at 37°C to allow sterol-enzyme binding.

-

Reaction Initiation & Termination: Initiate the reaction by adding 10 nmol of Oleoyl-CoA. Incubate for 15 minutes at 37°C. Terminate the reaction by adding 2 mL of Chloroform:Methanol (2:1, v/v).

-

Self-Validation (Internal Standard): Immediately add 10,000 dpm of [14C]Cholesteryl Oleate to the mixture. This dual-isotope setup allows calculation of exact lipid extraction efficiency.

-

Lipid Extraction: Vortex vigorously and centrifuge at 2,000 x g for 10 minutes to separate phases. Extract the lower organic phase and evaporate under nitrogen.

-

TLC Separation: Resuspend lipids in 50 μ L chloroform and spot onto Silica Gel G TLC plates. Develop using Hexane:Diethyl Ether:Acetic Acid (80:20:1). Lipoidal PREG will migrate near the solvent front, distinct from free PREG.

-

Quantification: Scrape the silica corresponding to the ester band. Quantify [3H] (product) and [14C] (recovery standard) via dual-channel liquid scintillation counting.

Step-by-step workflow for in vitro ACAT1-mediated pregnenolone esterification assay.

Conclusion

The esterification of pregnenolone is far more than a metabolic endpoint; it is a highly regulated, evolutionarily conserved mechanism dictating sterol toxicity, hormone half-life, and neurosteroid availability. By leveraging validated micellar assays, drug development professionals can target ACAT and LCAT to therapeutically modulate the lipoidal PREG reservoir, opening new avenues for neuroprotective and endocrine therapies.

Sources

- 1. Pregnenolone - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Pregnenolone esterification in Saccharomyces cerevisiae. A potential detoxification mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pregnenolone Sulfate: From Steroid Metabolite to TRP Channel Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Steroidal fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cellular Pregnenolone Esterification by Acyl-CoA:Cholesterol Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An acetylation/deacetylation cycle controls the export of sterols and steroids from S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 9. Pregnenolone, a cholesterol metabolite, induces glioma cell apoptosis via activating extrinsic and intrinsic apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Steroidogenic Crossroads: Historical Context and Discovery of 17α-Hydroxypregnenolone Derivatives

Executive Summary

The elucidation of human steroidogenesis is one of the most critical triumphs of 20th-century biochemistry. At the heart of this metabolic web lies 17α-hydroxypregnenolone (17OH-Preg) , a C21 steroid intermediate synthesized in the adrenal glands and gonads. As the pivotal branch point in the Δ5 steroidogenic pathway, 17OH-Preg dictates the downstream synthesis of androgens, estrogens, and glucocorticoids.

Historically, the discovery of 17OH-Preg and the subsequent synthesis of its derivatives—ranging from early progestins to modern rationally designed enzyme inhibitors—have revolutionized reproductive endocrinology and oncology. This whitepaper provides an in-depth technical analysis of the historical discovery of 17OH-Preg, the biochemical mechanics of its synthesis via the CYP17A1 enzyme, and the clinical evolution of its structural derivatives, particularly in the treatment of castration-resistant prostate cancer (CRPC).

Historical Context: Unraveling the Δ5 Pathway

In the mid-20th century, the pathways governing steroid hormone biosynthesis were largely a black box. Early pioneers, including Russell Marker and Carl Djerassi, focused heavily on the chemical degradation of plant sapogenins to synthesize progesterone and its derivatives. However, the endogenous human pathways required enzymatic mapping.

The discovery that pregnenolone is converted to 17OH-Preg established the existence of the Δ5 pathway (steroids retaining the double bond between C5 and C6). It was later discovered that a single microsomal cytochrome P450 enzyme, 17α-hydroxylase/17,20-lyase (CYP17A1) , catalyzes two distinct, sequential reactions :

-

The 17α-hydroxylation of pregnenolone to yield 17OH-Preg.

-

The cleavage of the C17-C20 bond (lyase activity) to convert 17OH-Preg into dehydroepiandrosterone (DHEA).

Historically, the accumulation of 17OH-Preg was observed in patients with congenital adrenal hyperplasia (CAH) due to 3β-hydroxysteroid dehydrogenase (3β-HSD) deficiency. This clinical observation proved that 17OH-Preg is not merely a transient transition state, but a stable, releasable intermediate that can be shunted into the Δ4 pathway to form 17α-hydroxyprogesterone .

Biochemical Mechanics and Structural Biology

The dual functionality of CYP17A1 presents a unique biochemical paradox. How does a single active site catalyze two entirely different reactions?

Structural biology and kinetic studies revealed that after the initial 17α-hydroxylation, 17OH-Preg is subtly repositioned within the active site to allow the heme-bound oxygen to attack the C17-C20 bond . Crucially, the 17,20-lyase reaction is highly dependent on the allosteric binding of cytochrome b5 , which facilitates electron transfer and optimizes the active site geometry for lyase activity.

The Δ5 steroidogenesis pathway highlighting 17α-hydroxypregnenolone synthesis and metabolism.